L-Proline, 1-propyl-

Descripción general

Descripción

Synthesis Analysis

L-proline derivatives, including "L-Proline, 1-propyl-," are synthesized through various methods, often involving multi-component reactions that allow for the efficient construction of complex molecules. For example, L-proline catalyzed three-component domino reactions have been employed in the regioselective synthesis of novel densely functionalized compounds, demonstrating L-proline's capability to facilitate the formation of multiple bonds in a single operation (Gunasekaran, Indumathi, & Perumal, 2013).

Molecular Structure Analysis

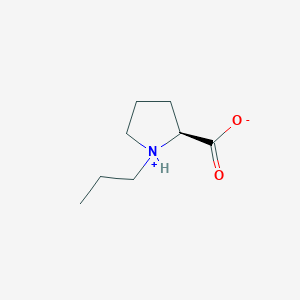

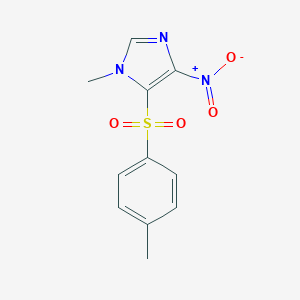

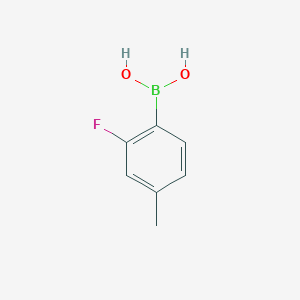

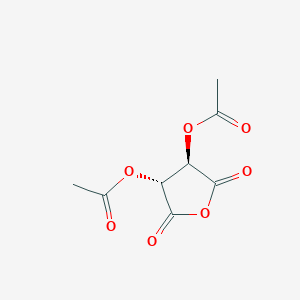

The molecular structure of "L-Proline, 1-propyl-" is characterized by the presence of a propyl group attached to the L-proline moiety, which may influence its reactivity and interaction with other molecules. The unique cyclic structure of proline residues plays a crucial role in peptide bond formation and protein folding, impacting the overall behavior of compounds containing proline or its derivatives (Melnikov et al., 2016).

Chemical Reactions and Properties

"L-Proline, 1-propyl-" participates in a variety of chemical reactions, leveraging its organo-catalytic properties to promote transformations such as Aldol condensation, Mannich reaction, and Michael Addition. Its bifunctional nature allows it to act as both a Lewis base and a Brønsted acid in catalytic cycles, enabling the synthesis of heterocyclic compounds and other biologically relevant molecules (Thorat et al., 2022).

Aplicaciones Científicas De Investigación

1. L-Proline Analogs in Cellular Metabolism and Macromolecule Synthesis

L-Proline analogs are crucial for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogs serve as valuable reagents in fundamental research and industrial applications. For example, microorganisms overproducing l-proline have been developed using mutants resistant to l-proline analogs. L-Proline analogs like l-azetidine-2-carboxylic acid and trans-4-hydroxy-l-proline are also significant in pharmaceuticals and have shown antitumor activity in tests (Bach & Takagi, 2013).

2. Proline in Asymmetric Synthesis and Pharmacological Applications

Proline and its derivatives are widely used as asymmetric catalysts in organic reactions, such as aldol and Mannich reactions. Their role as osmoprotectants also lends them to various pharmacological and biotechnological applications. Advances in proline chemistry have led to the development of methodologies for synthesizing prolines and substituted prolines, further exploring their chemical and biological applications (Panday, 2011).

3. L-Proline as a Cryoprotectant in Protein Crystallography

L-Proline acts as a natural cryoprotectant. Its use in the cryopreservation of biological samples and protein crystallography is well-established. Proline has been effective in preparing crystals for low-temperature data collection, performing comparably to traditional cryoprotectants (Pemberton et al., 2012).

4. L-Proline in Lincosamide Antibiotic Biosynthesis

L-Proline adenylation domains have been adapted to use 4-propyl-L-proline in lincosamide biosynthesis, particularly in the production of antibiotics like lincomycin. This adaptation involves specific substrate binding pocket modifications to accommodate the rare 4-propyl-L-proline precursor, contributing to the production of more potent lincosamides (Kadlcik et al., 2013).

5. L-Proline as an Artificial Enzyme in Organic Transformations

Magnetic bifunctional l-proline, synthesized without protection/deprotection steps, serves as an artificial enzyme in organic transformations. Its application in the synthesis of various organic compounds demonstrates its efficiency, versatility, recoverability, and reusability, making it a promising catalyst in organic chemistry (Aghahosseini et al., 2018).

Direcciones Futuras

L-Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . They are also potent inhibitors of cell growth and have been tested for their antitumor activity in tissue culture and in vivo .

Propiedades

IUPAC Name |

(2S)-1-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXLHZVPLXEUPP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Proline, 1-propyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)